Isoquinoline-1,3(2H,4H)-dione

Descripción

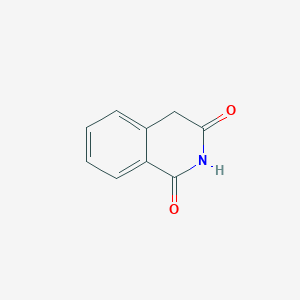

Structure

3D Structure

Propiedades

IUPAC Name |

4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h1-4H,5H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNQEODJYRGEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325194 | |

| Record name | Isoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4456-77-3 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004456773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3(2H,4H)-ISOQUINOLINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36C8TUT4R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Isoquinoline-1,3(2H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Isoquinoline-1,3(2H,4H)-dione, a core heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document details the molecule's structural features, physicochemical and spectroscopic properties, and provides representative experimental protocols for its synthesis and characterization.

Core Structure and Properties

This compound, also commonly known by its trivial name, homophthalimide, is a bicyclic organic compound. Its structure consists of a benzene ring fused to a dihydropyridine ring, which incorporates an imide functional group. The scaffold's unique electronic and steric properties make it a valuable starting point for the synthesis of a diverse range of biologically active molecules.

The core structure allows for functionalization at several key positions, most notably at the nitrogen atom (position 2) and the methylene group (position 4), enabling the exploration of structure-activity relationships in drug discovery programs.

Chemical Structure Diagram

The chemical structure of this compound is depicted below. The numbering of the heterocyclic ring system follows IUPAC nomenclature.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| IUPAC Name | 4H-isoquinoline-1,3-dione | [1] |

| CAS Number | 4456-77-3 | [1] |

| Canonical SMILES | C1C2=CC=CC=C2C(=O)NC1=O | [1] |

| InChIKey | QGNQEODJYRGEJX-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| XLogP3 | 0.7 | [1] |

Experimental Data and Protocols

This section outlines representative experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound (homophthalimide) can be achieved through various methods. A classical and straightforward approach involves the condensation of homophthalic acid with urea.

Caption: Representative workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Homophthalic Acid

-

Reactant Preparation: In a suitable reaction vessel (e.g., a round-bottom flask fitted with a condenser), thoroughly mix homophthalic acid and urea in a 1:2 molar ratio.

-

Reaction: Heat the mixture gently in an oil bath to 150-160 °C. The mixture will melt, and the evolution of ammonia and carbon dioxide gas will be observed. Maintain this temperature for approximately 1-2 hours or until gas evolution ceases.

-

Work-up: Allow the reaction mixture to cool to room temperature, during which it should solidify. Add water to the flask and heat to boiling to dissolve any unreacted starting materials and byproducts.

-

Isolation: Cool the flask in an ice bath. The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or hot water, to yield the pure compound.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Spectroscopic Characterization

The structural elucidation of this compound is typically performed using a combination of spectroscopic methods. Below are the expected data for the parent compound.

| Technique | Expected Data |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.2-8.2 ppm, corresponding to the four protons on the benzene ring. The proton at position 8 is typically the most deshielded due to the anisotropic effect of the adjacent carbonyl group. Methylene Protons: A singlet at approximately δ 4.0-4.5 ppm, integrating to two protons (C4-H₂). Imide Proton: A broad singlet in the range of δ 8.5-11.0 ppm (N2-H), which is exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbons: Two signals in the downfield region, typically δ 160-175 ppm, for the two carbonyl carbons (C1 and C3). Aromatic Carbons: Six signals in the range of δ 120-140 ppm. Methylene Carbon: A signal around δ 35-45 ppm for the C4 carbon. |

| IR (Infrared) | N-H Stretch: A broad absorption band around 3200 cm⁻¹. C=O Stretch: Strong, characteristic absorption bands for the imide carbonyls, typically around 1760 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric). C-H Aromatic/Aliphatic Stretches: Absorptions around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. |

| MS (Mass Spec.) | [M]+: The molecular ion peak corresponding to the molecular weight of the compound (m/z = 161.05). |

Relevance in Drug Development

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in a wide range of biologically active compounds. Derivatives have been investigated for numerous therapeutic applications, including as inhibitors of HIV-1 integrase, anticonvulsants, anti-inflammatory agents, and anticancer agents.

The diagram below illustrates the key structural features of the this compound core that are typically modified in drug discovery campaigns to modulate biological activity and pharmacokinetic properties.

Caption: Logical relationship of the core scaffold to drug development strategies.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on the this compound scaffold. The provided data and protocols offer a starting point for the synthesis, characterization, and strategic modification of this versatile chemical entity.

References

Isoquinoline-1,3(2H,4H)-dione IUPAC name and synonyms

An In-depth Technical Guide to Isoquinoline-1,3(2H,4H)-dione

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, and biological significance.

Chemical Identity and Nomenclature

IUPAC Name: 4H-isoquinoline-1,3-dione[1][2]

Synonyms: this compound is also known by several other names, the most common of which is Homophthalimide.[1][2] Other synonyms include:

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 4456-77-3 | [1] |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Appearance | Off-white crystalline powder | Santa Cruz Biotechnology |

| Solubility | Soluble in DMF and DMSO | Santa Cruz Biotechnology |

Synthesis and Experimental Protocols

The synthesis of the this compound core and its derivatives is an active area of research in organic chemistry. Various methodologies have been developed, often focusing on efficiency, yield, and mild reaction conditions.

Palladium-Catalyzed Carbonylation/Annulation

A modern approach involves a palladium-catalyzed and photoinduced benzylic C-H carbonylation/annulation reaction.[1]

Experimental Protocol: This method utilizes O-benzyl hydroxylamides as starting materials to produce homophthalimides. The reaction proceeds under mild conditions, and the presence of a catalytic amount of a base is critical for achieving high yields. The proposed mechanism involves the palladium-catalyzed generation of an amidyl radical, followed by a 1,5-hydrogen atom transfer (HAT) to create a benzylic radical, which then undergoes carbonylation and annulation to form the final product.[1]

Radical Cascade Reactions

Recent advancements have focused on radical cascade reactions to construct the this compound scaffold.[3][4]

Experimental Protocol: These methods typically employ acryloyl benzamides as key substrates.[3][4] The reaction is initiated by various radical precursors containing elements such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine.[4] This approach is valued for its potential to be simple, mild, and efficient.[3][4]

A generalized workflow for the synthesis of this compound is depicted below.

Caption: General synthesis workflow for this compound.

Biological Significance and Signaling Pathways

Derivatives of this compound have emerged as compounds of significant interest in drug discovery, particularly in oncology.

Inhibition of Cyclin-Dependent Kinase 4 (CDK4)

A notable class of derivatives, 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones, has been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4).[5] CDK4, in complex with cyclin D1, is a crucial regulator of the cell cycle. Its aberrant activity is a hallmark of many cancers, making it an attractive therapeutic target.[5]

The inhibitory action of these compounds disrupts the normal cell cycle progression, which is often dysregulated in cancer cells. The general signaling pathway involving CDK4 is illustrated below.

Caption: Inhibition of the CDK4/Cyclin D pathway by an isoquinoline derivative.

Structure-activity relationship (SAR) studies have shown that a basic amine substituent on the aniline ring of the 4-(phenylaminomethylene) headpiece is crucial for CDK4 inhibitory activity.[5] Further enhancement of this activity can be achieved by introducing an aryl or heteroaryl substituent at the C-6 position of the this compound core.[5]

This guide serves as a foundational resource for professionals engaged in research and development involving this compound and its derivatives, highlighting its chemical properties, synthesis, and potential as a scaffold for therapeutic agents.

References

- 1. 3,4-Isoquinoline-1,3(2H,4H)-dione synthesis [organic-chemistry.org]

- 2. 1,3(2H,4H)-isoquinolinedione | C9H7NO2 | CID 349435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent developments in the synthesis of the this compound by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent developments in the synthesis of the isoquinoline-1,3(2 H,4 H)-dione by radical cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Homophthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homophthalimide, a bicyclic aromatic imide, serves as a pivotal scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have led to the development of a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of homophthalimide, detailed experimental protocols, and an exploration of relevant biological signaling pathways that can be modulated by its derivatives.

Physical and Chemical Properties of Homophthalimide

Quantitative data for the parent homophthalimide molecule is not consistently available across publicly accessible databases. The information presented here is a combination of data for closely related analogs and general characteristics expected for this class of compounds.

Tabulated Physical Properties

| Property | Value | Remarks |

| Molecular Formula | C₉H₇NO₂ | |

| Molecular Weight | 161.16 g/mol | |

| Melting Point | Data not readily available | Expected to be a high-melting solid, typical for aromatic imides. For comparison, the related N-hydroxyphthalimide has a melting point of 230 °C. |

| Boiling Point | Data not readily available | Expected to be high, likely decomposing before boiling at atmospheric pressure. |

| pKa | Data not readily available | The N-H proton is weakly acidic due to resonance stabilization of the conjugate base. The pKa is expected to be in the range of 8-10 in water. |

| Appearance | Off-white to pale yellow solid | Typical appearance for this class of organic compounds. |

Solubility Profile

The solubility of homophthalimide is expected to follow general trends for polar, aromatic compounds.

| Solvent | Solubility | Remarks |

| Water | Sparingly soluble | The presence of polar carbonyl and N-H groups allows for some interaction with water, but the aromatic ring limits overall solubility. |

| Ethanol | Moderately soluble | Soluble in hot ethanol, which is a common solvent for recrystallization of imides. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A good solvent for many polar organic compounds. |

| Chloroform | Slightly soluble | |

| Acetone | Moderately soluble | |

| Diethyl Ether | Sparingly soluble |

Spectroscopic Properties of Homophthalimide

Detailed spectral data for the unsubstituted homophthalimide is not consistently published. The following represents expected characteristic signals based on the analysis of closely related structures and general principles of spectroscopy.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | N-H (imide proton) |

| 7.8 - 8.2 | m | 4H | Aromatic protons |

| ~4.3 | s | 2H | CH₂ (methylene protons) |

Note: The chemical shift of the N-H proton can be broad and its position is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (carbonyl carbons) |

| ~130 - 140 | Aromatic carbons (quaternary) |

| ~122 - 128 | Aromatic carbons (CH) |

| ~35 | CH₂ (methylene carbon) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium, broad | N-H stretch |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~1760 and ~1700 | Strong | C=O stretch (asymmetric and symmetric) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 161 | [M]⁺ (Molecular ion) |

| 133 | [M - CO]⁺ |

| 104 | [M - CO - NCH]⁺ |

| 76 | [C₆H₄]⁺ |

UV-Vis Spectroscopy

Homophthalimide is expected to exhibit absorption maxima in the UV region due to π → π* transitions within the aromatic system. The λmax would likely be in the range of 220-300 nm in a solvent like ethanol.

Experimental Protocols

The following are detailed, generalized procedures for the synthesis and purification of homophthalimide, based on established organic chemistry principles.

Synthesis of Homophthalimide from Homophthalic Acid

This method involves the cyclization of homophthalic acid with a source of ammonia, typically urea, via a thermal condensation reaction.

Materials:

-

Homophthalic acid

-

Urea

-

High-boiling point solvent (e.g., nitrobenzene or diphenyl ether)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine homophthalic acid (1 equivalent) and urea (1.1 equivalents).

-

Add a high-boiling point solvent to the flask to create a slurry.

-

Heat the mixture gradually to a temperature of 180-200 °C.

-

Maintain this temperature and stir the reaction mixture for 2-3 hours. The reaction can be monitored for the evolution of ammonia and carbon dioxide.

-

After the reaction is complete (as determined by TLC or the cessation of gas evolution), allow the mixture to cool to room temperature.

-

The crude homophthalimide will precipitate out of the solvent upon cooling.

-

Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove residual solvent and impurities.

Purification of Homophthalimide by Recrystallization

Procedure:

-

Transfer the crude homophthalimide to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

-

Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystals of pure homophthalimide should form.

-

To maximize the yield, the flask can be placed in an ice bath for 30 minutes.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to air dry completely.

-

The purity of the recrystallized product can be assessed by measuring its melting point and by spectroscopic analysis.

Biological Signaling Pathways

Homophthalimide derivatives have been investigated for their potential to modulate various biological signaling pathways implicated in diseases such as cancer and inflammation. Two such pathways are the Hedgehog and PI3K/Akt signaling pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is linked to the development of several cancers.

Caption: The Hedgehog signaling pathway, illustrating the roles of key proteins in signal transduction.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.

Caption: The PI3K/Akt signaling pathway, a key regulator of cellular processes.

Conclusion

Homophthalimide remains a molecule of significant interest due to its versatile chemical nature and the biological importance of its derivatives. While a complete, publicly available dataset of its physicochemical properties is elusive, this guide provides a robust framework based on the properties of related compounds and established chemical principles. The detailed experimental protocols offer a practical starting point for researchers entering this field. Furthermore, the elucidation of key signaling pathways that can be targeted by homophthalimide-based compounds underscores the therapeutic potential of this scaffold in drug discovery and development. Future research should focus on the precise quantification of the physical properties of the parent homophthalimide and a deeper exploration of the mechanisms of action of its derivatives to unlock their full potential.

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Isoquinoline-1,3(2H,4H)-dione and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the crystal structure of isoquinoline-1,3(2H,4H)-dione and its key derivatives. This compound, also known as homophthalimide, forms the core scaffold of a class of compounds with significant biological activity, including potent and selective inhibition of enzymes such as metalloenzymes and cyclin-dependent kinase 4 (CDK4).[1][2] Understanding the three-dimensional arrangement of atoms in these molecules is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. This guide summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes relevant biological pathways and experimental workflows.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for 2-hydroxythis compound and 2-(benzyloxy)this compound, facilitating a comparative analysis of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for this compound Derivatives

| Parameter | 2-Hydroxythis compound[1] | 2-(Benzyloxy)this compound[2] |

| Chemical Formula | C₉H₇NO₃ | C₁₆H₁₃NO₃ |

| Formula Weight | 177.16 | 267.28 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pna2₁ |

| a (Å) | 12.336(5) | 7.677(4) |

| b (Å) | 8.666(4) | 12.003(10) |

| c (Å) | 7.052(7) | 13.885(10) |

| α (°) | 90 | 90 |

| β (°) | 104.19(5) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 730.8(9) | 1279.4(15) |

| Z | 4 | 4 |

| Temperature (K) | 100 | 100 |

| Radiation | Mo Kα | Mo Kα |

| Wavelength (Å) | 0.71073 | 0.71073 |

| Reflections Collected | 3873 | 2451 |

| Independent Reflections | 1650 | 1756 |

| R(int) | 0.016 | 0.081 |

| Final R indices [I>2σ(I)] | R1 = 0.032 | R1 = 0.069 |

| wR(F²) | 0.089 | 0.212 |

Experimental Protocols

The determination of the crystal structures presented above involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis. The generalized methodologies are outlined below.

Synthesis of this compound Derivatives

The synthesis of the title compounds and their derivatives can be achieved through various established organic synthesis routes. For instance, 2-(benzyloxy)this compound can be synthesized via the condensation of homophthalic acid with O-benzylhydroxylamine.[2] The subsequent deprotection of the benzyloxy group, for example, using boron tribromide, yields 2-hydroxythis compound.[1]

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. A common method employed for this compound derivatives is slow evaporation.[1][2]

Protocol: Slow Evaporation Crystallization

-

Dissolution: Dissolve the purified compound in a suitable solvent (e.g., acetone or ethyl acetate) to near saturation at room temperature.[1][2]

-

Filtration: Filter the solution through a syringe filter to remove any particulate matter.

-

Evaporation: Transfer the filtered solution to a clean vial, loosely capped or covered with parafilm containing small perforations.

-

Incubation: Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks.

-

Harvesting: Carefully harvest the resulting single crystals from the mother liquor.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive technique for determining the atomic arrangement within a crystalline solid.

Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[1][2] X-ray diffraction data are collected using a diffractometer, such as a Rigaku AFC-7R, equipped with a suitable X-ray source (e.g., Mo Kα radiation).[1][2]

-

Data Reduction: The collected diffraction data are processed to yield a set of unique reflections with their corresponding intensities and standard uncertainties.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Software such as SHELXS and SHELXL are commonly used for this purpose.[1]

Visualizations: Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure analysis and the biological signaling pathway in which this compound derivatives have shown significant activity.

References

- 1. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass Spectrometry of Isoquinoline-1,3(2H,4H)-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometric behavior of Isoquinoline-1,3(2H,4H)-dione, a core heterocyclic structure found in numerous biologically active compounds. A comprehensive understanding of its fragmentation pattern is crucial for its identification, characterization, and for the structural elucidation of its derivatives in drug discovery and development. This document outlines the key mass spectral data, a detailed experimental protocol for its analysis, and a proposed fragmentation pathway based on electron ionization mass spectrometry.

Core Concepts in Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The process involves ionizing a chemical compound to generate charged molecules or molecule fragments and then separating these ions by their mass-to-charge ratio. For a molecule like this compound, "hard" ionization techniques like Electron Ionization (EI) are particularly useful. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M•+).[1] This high energy often imparts enough internal energy to the molecular ion to cause it to break apart into smaller, characteristic fragment ions.[1][2][3] The resulting mass spectrum is a plot of ion intensity versus m/z, which serves as a molecular "fingerprint."

Mass Spectral Data of this compound

This compound, also commonly known as homophthalimide, has a molecular formula of C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[4] Under electron ionization, it exhibits a distinct fragmentation pattern. The key quantitative data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis are summarized below.

| Ion Description | m/z Ratio | Relative Intensity |

| Molecular Ion [M]•+ | 161 | Moderate |

| Base Peak [M - C₂H₃O]•+ | 118 | 100% |

| Fragment Ion [M - C₂H₃O - CO]+ | 90 | High |

Data sourced from the NIST Mass Spectrometry Data Center via PubChem.[4]

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion (m/z 161) is proposed to occur via a specific pathway that leads to the formation of the observed high-abundance fragment ions. This process is initiated by the high energy imparted during electron ionization.

Caption: Proposed EI fragmentation pathway of this compound.

The initial fragmentation step involves the loss of a neutral radical with a mass of 43 Da from the molecular ion at m/z 161, resulting in the base peak at m/z 118. This loss is consistent with the expulsion of a ketene radical (•CH=C=O) or an isocyanate radical (•NCO). This is followed by the loss of a neutral molecule of carbon monoxide (CO), with a mass of 28 Da, from the fragment at m/z 118 to produce the ion at m/z 90.

Experimental Protocols

The following section details a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation

-

Solvent Selection: Use a volatile organic solvent such as dichloromethane or ethyl acetate. Ensure the solvent is of high purity (GC or HPLC grade) to avoid interference.

-

Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL. High concentrations can lead to column overloading and source contamination.[5]

-

Vial: Use standard 1.5 mL glass autosampler vials with PTFE-lined caps. Avoid plastic vials or parafilm, which can introduce contaminants.[5]

Gas Chromatography (GC) Method

-

System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar or low-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5ms (5% diphenyl / 95% dimethyl polysiloxane) or equivalent, is suitable for the separation of aromatic compounds.[6][7]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[7]

-

Inlet:

-

Mode: Splitless injection is preferred for achieving low detection limits.

-

Temperature: 250 - 280 °C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 10-15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5-10 minutes to ensure elution of all components.

-

Mass Spectrometry (MS) Method

-

Ionization Mode: Electron Ionization (EI).

-

Source Temperature: 230 °C.[7]

-

Quadrupole Temperature: 150 °C.[7]

-

Mass Scan Range: m/z 40-400 amu to ensure detection of the molecular ion and all relevant fragments.

-

Data Acquisition: The system should continuously acquire and store all mass spectral data throughout the chromatographic run.

The workflow for this analysis is a standard procedure for many small organic molecules.

Caption: General experimental workflow for GC-MS analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uni-saarland.de [uni-saarland.de]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. 1,3(2H,4H)-isoquinolinedione | C9H7NO2 | CID 349435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uoguelph.ca [uoguelph.ca]

- 6. tdi-bi.com [tdi-bi.com]

- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Isoquinoline-1,3(2H,4H)-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline-1,3(2H,4H)-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this heterocyclic core are gaining significant attention for their potential in treating a range of diseases, most notably cancer and viral infections. This technical guide provides an in-depth overview of the current research, focusing on the quantitative biological data, experimental methodologies, and underlying mechanisms of action of these promising compounds.

Core Biological Activities and Quantitative Data

This compound derivatives have been extensively investigated for their potent inhibitory effects on key cellular targets, leading to diverse pharmacological outcomes. The primary areas of therapeutic interest include oncology and virology.

Anticancer Activity: Targeting Cyclin-Dependent Kinase 4 (CDK4)

A significant body of research highlights the role of 4-(phenylaminomethylene)this compound and related derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4).[1][2] CDK4, in complex with cyclin D1, is a critical regulator of the G1-S phase transition in the cell cycle, and its aberrant activity is a hallmark of many cancers.[1][2] Inhibition of CDK4 leads to cell cycle arrest and prevents the proliferation of cancer cells.

The structure-activity relationship (SAR) studies reveal that a basic amine substituent on the aniline ring is crucial for CDK4 inhibitory activity.[1][2] Furthermore, the introduction of an aryl or heteroaryl group at the C-6 position of the this compound core can enhance this inhibitory effect.[1][2] A series of 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones have been reported as highly potent and selective CDK4 inhibitors.[3]

Below is a summary of the reported in vitro inhibitory activities of selected this compound derivatives against CDK4.

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| 1 | 4-((3-aminophenylamino)methylene)this compound | CDK4 | 0.025 | J Med Chem. 2008;51(12):3507-25. |

| 2 | 4-((3-amino-4-methylphenylamino)methylene)this compound | CDK4 | 0.012 | J Med Chem. 2008;51(12):3507-25. |

| 3 | 6-bromo-4-((3-aminophenylamino)methylene)this compound | CDK4 | 0.004 | J Med Chem. 2008;51(12):3507-25. |

| 4 | 4-(((6-aminopyridin-2-yl)amino)methylene)this compound | CDK4 | 0.018 | J Med Chem. 2008;51(12):3507-25. |

| 5 | 4-((3-hydroxybenzylamino)methylene)this compound | CDK4 | 0.002 | J Med Chem. 2009;52(8):2289-310. |

| 6 | 6-iodo-4-((3-hydroxybenzylamino)methylene)this compound | CDK4 | 0.001 | J Med Chem. 2009;52(8):2289-310. |

| 7 | 6-(t-butyl)-4-((3-hydroxybenzylamino)methylene)this compound | CDK4 | 0.001 | J Med Chem. 2009;52(8):2289-310. |

Anti-HIV Activity: Inhibition of HIV-1 Integrase

Certain 2-hydroxythis compound derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme responsible for integrating the viral DNA into the host genome.[4][5][6] Some of these compounds have shown inhibitory activity at low micromolar concentrations.[4] For instance, the introduction of alkyl and arylalkyl groups at position 4 of the scaffold has been explored to enhance integrase inhibition.[4]

A notable derivative, MB-76, has demonstrated potent inhibition of HIV integration and activity against raltegravir-resistant HIV-1 variants.[5] The crystal structure of MB-76 bound to the prototype foamy virus intasome reveals a binding mode similar to other integrase strand transfer inhibitors (INSTIs).[5]

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| 8 | 4-pentyl-2-hydroxythis compound | HIV-1 Integrase | ~5 | Eur J Med Chem. 2011;46(2):535-46. |

| 9 | 4-(3-phenylpropyl)-2-hydroxythis compound | HIV-1 Integrase | ~5 | Eur J Med Chem. 2011;46(2):535-46. |

| 11f | 4-(4-chlorobenzylidene)this compound | HIV-1 Integrase | 1.83 | Bioorg Med Chem. 2013;21(18):5586-93. |

Other Biological Activities

Beyond their well-documented anticancer and anti-HIV activities, this compound derivatives have shown potential in other therapeutic areas. For instance, certain derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), another important target in cancer therapy.[7]

Experimental Protocols

The evaluation of the biological activity of this compound derivatives involves a range of standardized in vitro assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (for CDK4)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as CDK4. A radiometric protein kinase assay is often employed.

Objective: To quantify the concentration of an this compound derivative required to inhibit 50% of the kinase activity of the CDK4/cyclin D1 complex.

Materials:

-

Recombinant human CDK4/cyclin D1 or D3 complex.

-

Kinase substrate (e.g., a peptide derived from the Retinoblastoma protein, Rb).

-

Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-³³P]ATP).

-

Test this compound derivative at various concentrations.

-

Kinase assay buffer optimized for CDK4 activity.

-

96-well or 384-well reaction plates.

-

Phosphocellulose paper or membrane.

-

Stop solution (e.g., phosphoric acid).

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

-

Reaction Setup: In each well of the reaction plate, combine the assay buffer, the CDK4/cyclin D complex, and the substrate.

-

Inhibitor Addition: Add the various concentrations of the test compound to the respective wells. Include a control well with no inhibitor (vehicle control).

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP mixture containing [γ-³³P]ATP.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Substrate Capture: Spot the reaction mixture onto phosphocellulose paper or a membrane. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will be washed away.

-

Washing: Wash the phosphocellulose paper multiple times to remove any unbound radioactivity.

-

Quantification: Measure the amount of radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.

Objective: To determine the concentration of an this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., A431, A549, PC3).[8]

-

Complete cell culture medium.

-

Test this compound derivative.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Humidified incubator (37°C, 5% CO2).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include untreated and vehicle-treated cells as controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and workflows.

Caption: CDK4/Cyclin D Signaling Pathway and Inhibition.

Caption: Workflow for MTT Cell Viability Assay.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The wealth of data on their anticancer and anti-HIV activities, driven by the inhibition of key enzymes like CDK4 and HIV-1 integrase, underscores their potential in addressing significant unmet medical needs. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the biological activities of these compounds.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of their activity against other therapeutic targets and the use of advanced drug delivery systems could unlock the full potential of this remarkable class of compounds. The continued investigation into the synthesis of novel derivatives and the elucidation of their precise mechanisms of action will undoubtedly pave the way for the development of next-generation therapies based on the this compound core.

References

- 1. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking | PLOS One [journals.plos.org]

- 2. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs), novel inhibitors of HIV integrase with a high barrier to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Hydroxyisoquinoline-1,3(2H, 4H)diones (HQDs), novel inhibitors of the HIV integrase catalytic activity with a high barrier to resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Genesis of a Scaffold: A Deep Dive into the Discovery and History of Homophthalimides

For Immediate Release

A comprehensive exploration into the discovery, synthesis, and evolving biological significance of homophthalimide compounds reveals a rich history spanning over a century. This technical guide, tailored for researchers, scientists, and drug development professionals, chronicles the journey of this versatile scaffold from its initial synthesis to its current status as a molecule of interest in medicinal chemistry.

From Humble Beginnings: The Initial Synthesis

The genesis of homophthalimide can be traced back to the early 20th century, with seminal work from chemists Graebe and, later, Thorpe and Wood. The foundational method for creating the homophthalimide core involves the reaction of homophthalic acid or its anhydride with ammonia or primary amines.

One of the earliest documented methods involves the dry distillation of the ammonium salt of homophthalic acid. A more refined and widely adopted laboratory-scale synthesis was later described by Thorpe and Wood in 1913. Their method involves heating homophthalic anhydride with a solution of ammonia. This straightforward condensation reaction has remained a fundamental approach for the preparation of the parent homophthalimide.

Experimental Protocol: Synthesis of Homophthalimide from Homophthalic Anhydride

This protocol is based on early twentieth-century methods and should be adapted with modern laboratory safety practices.

Materials:

-

Homophthalic anhydride

-

Aqueous ammonia solution (e.g., 0.880 specific gravity)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of homophthalic anhydride and a slight excess of a concentrated aqueous solution of ammonia is heated.

-

The reaction mixture is heated until the initial reaction subsides and then maintained at an elevated temperature to ensure complete cyclization.

-

Upon cooling, the crude homophthalimide precipitates from the solution.

-

The solid product is collected by filtration and washed with cold water.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield crystalline homophthalimide.

The logical workflow for this early synthesis can be visualized as follows:

Key Developments in Homophthalimide Chemistry

Following its initial discovery, the chemistry of homophthalimides saw gradual but significant advancements. The Gabriel-Colman rearrangement, first described in 1900 for the synthesis of isoquinolines from phthalimido esters, provided a conceptual framework for ring expansions in related cyclic imides. While not a direct synthesis of homophthalimides, this reaction highlighted the reactivity of the imide ring and its potential for constructing more complex heterocyclic systems.[1]

Throughout the 20th century, research efforts were directed towards the synthesis of N-substituted and ring-substituted homophthalimide derivatives to explore their chemical and biological properties. These efforts have led to a diverse library of homophthalimide-containing molecules. More recently, modern synthetic methodologies, such as palladium-catalyzed three-component coupling reactions, have been applied to the synthesis of homophthalimides and their derivatives, offering more efficient and versatile routes to these compounds.

Biological Significance and Therapeutic Potential

Initial investigations into the biological activities of homophthalimides explored their potential as hypnotic agents. However, it was their hypolipidemic (lipid-lowering) properties that garnered more significant attention.

Hypolipidemic Activity

A number of N-alkyl-substituted homophthalimide derivatives have been shown to lower serum cholesterol and triglyceride levels in preclinical studies.[2] The mechanism of action for many hypolipidemic drugs is linked to the regulation of cholesterol biosynthesis, a complex process governed by the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway. While direct and conclusive evidence for homophthalimides is still an area of active research, it is hypothesized that their lipid-lowering effects may be mediated, at least in part, through the modulation of this critical pathway.

The SREBP pathway is a key regulator of cellular lipid homeostasis. When cellular sterol levels are low, SREBPs are activated through a series of proteolytic cleavages, allowing them to translocate to the nucleus and upregulate the expression of genes involved in cholesterol and fatty acid synthesis. The potential, though not definitively proven, interaction of homophthalimide derivatives with this pathway is a promising avenue for understanding their hypolipidemic effects.

Quantitative Data on Biological Activity

The following table summarizes the reported hypolipidemic activity of selected N-substituted homophthalimide derivatives.

| Compound | N-Substituent | Dose (mg/kg/day) | % Reduction in Serum Cholesterol | % Reduction in Serum Triglycerides | Reference |

| Homophthalimide | -H | 20 | >30% | >30% | [2] |

| 1 | n-Propyl | 20 | >30% | >30% | [2] |

| 2 | Phenyl | 20 | >30% | >30% | [2] |

| 3 | 3'-Methylphenyl | 20 | >30% | >30% | [2] |

| 4 | 3'-Methoxyphenyl | 20 | >30% | >30% | [2] |

| 5 | 3'-Chlorophenyl | 20 | >30% | >30% | [2] |

| 6 | 3'-Ethylphenyl | 20 | >30% | >30% | [2] |

| Clofibrate (Reference) | - | 150 | - | - | [2] |

Data extracted from a study in mice after 16 days of intraperitoneal administration.[2]

Conclusion

From its simple beginnings in the early 20th century, the homophthalimide scaffold has demonstrated considerable versatility. Its straightforward synthesis and the potential for diverse functionalization have made it an attractive platform for chemical exploration. The discovery of its biological activities, particularly in the realm of lipid metabolism, has opened new avenues for research and development. While the precise molecular mechanisms underlying these activities are still being fully elucidated, the homophthalimide core remains a subject of interest for medicinal chemists and drug discovery professionals seeking to develop novel therapeutic agents. Further investigation into the interaction of homophthalimide derivatives with key signaling pathways, such as the SREBP pathway, will be crucial in unlocking the full therapeutic potential of this historic class of compounds.

References

The Isoquinoline-1,3(2H,4H)-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline-1,3(2H,4H)-dione core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This bicyclic system, characterized by a fused benzene and dihydropyridine ring, serves as a crucial pharmacophore in the design of potent and selective inhibitors for a variety of therapeutic targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a focus on their roles as inhibitors of Cyclin-Dependent Kinase 4 (CDK4), HIV-1 Integrase, and Aldose Reductase.

Synthesis of the this compound Scaffold

A variety of synthetic strategies have been developed to construct the this compound core, allowing for diverse substitutions and the generation of extensive chemical libraries. Common methods include radical cascade reactions, visible-light-mediated cyclizations, and palladium-catalyzed reactions. A representative synthetic approach is the condensation of a homophthalic anhydride derivative with an appropriate amine.

Experimental Protocol: Synthesis of 2-(2,6-dioxopiperidin-3-yl)this compound

This protocol details the synthesis of a specific this compound derivative, a building block for more complex molecules.

Materials:

-

Homophthalic anhydride

-

3-Aminopiperidine-2,6-dione hydrochloride

-

Anhydrous sodium acetate

-

Glacial acetic acid

-

Methanol

-

Dichloromethane

Procedure:

-

A mixture of homophthalic anhydride (1.0 g, 6.2 mmol), 3-aminopiperidine-2,6-dione hydrochloride (1.0 g, 6.1 mmol), and anhydrous sodium acetate (0.85 g, 6.2 mmol) is prepared in 50 mL of glacial acetic acid.

-

The resulting mixture is heated to reflux for 24 hours.

-

After cooling to room temperature, the acetic acid is evaporated under reduced pressure.

-

The residue is purified by flash column chromatography using a methanol:dichloromethane (1:20) solvent system to yield the final product as a slightly yellow solid.

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several key enzymes implicated in various diseases.

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

The dysregulation of the cell cycle is a hallmark of cancer, and CDK4, in complex with cyclin D, plays a pivotal role in the G1-S phase transition.[1] this compound derivatives have emerged as potent and selective inhibitors of CDK4, making them attractive candidates for cancer therapy.

dot

Caption: CDK4 Signaling Pathway Inhibition.

The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against CDK4.

| Compound ID | Modification | CDK4 IC₅₀ (µM) | Reference |

| 1 | 4-(phenylaminomethylene)- | > 50 | [2] |

| 2 | 4-((3-aminophenyl)aminomethylene)- | 0.027 | [2] |

| 3 | 6-bromo-4-((3-aminophenyl)aminomethylene)- | 0.004 | [2] |

| 4 | 6-(4-fluorophenyl)-4-((3-aminophenyl)aminomethylene)- | 0.002 | [2] |

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of test compounds against CDK4.

Materials:

-

Recombinant active CDK4/Cyclin D1 enzyme

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate (e.g., Retinoblastoma protein, Rb)

-

[γ-³²P]ATP

-

Test compound (dissolved in DMSO)

-

P81 phosphocellulose paper

-

1% Phosphoric acid solution

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, the substrate (Rb), and the desired concentration of the test compound.

-

Add the active CDK4/Cyclin D1 enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the presence of the test compound to a control reaction without the inhibitor.

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host genome. This compound derivatives, particularly those with a 2-hydroxy substitution, have been identified as potent inhibitors of the strand transfer step catalyzed by HIV-1 integrase.[3]

dot

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in Isoquinoline-1,3(2H,4H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-1,3(2H,4H)-dione, also known as homophthalimide, is a key heterocyclic scaffold in medicinal chemistry, forming the core of various biologically active compounds. The potential for tautomerism in this molecule is a critical consideration for understanding its reactivity, physicochemical properties, and interactions with biological targets. This technical guide provides an in-depth analysis of the tautomeric forms of this compound, summarizing available spectroscopic data, outlining detailed experimental protocols for characterization, and presenting computational insights into the stability of its tautomers.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. The most common form of tautomerism is prototropic tautomerism, which involves the migration of a proton. For this compound, the presence of both amide and β-dicarbonyl-like functionalities allows for several potential tautomeric forms. The equilibrium between these forms can be influenced by various factors, including the solvent, temperature, and pH. A thorough understanding of the predominant tautomeric form under different conditions is crucial for drug design and development, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

Potential Tautomeric Forms

This compound can theoretically exist in several tautomeric forms. The primary equilibrium is between the diketo form and two possible enol forms, as well as an imidic acid form.

-

Diketone Form (1): This is the most commonly depicted form, also referred to as the keto-amide or homophthalimide form.

-

Enol Form A (2): 3-hydroxyisoquinolin-1(4H)-one.

-

Enol Form B (3): 4-hydroxyisoquinolin-1(2H)-one.

-

Imidic Acid Form (4): 1,3-dihydroxyisoquinoline (less likely to be significantly populated under normal conditions).

The relative stability of these forms is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvation.

Experimental Characterization of Tautomers

The characterization and quantification of tautomers in equilibrium are primarily achieved through spectroscopic methods and X-ray crystallography.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. Studies on derivatives of this compound, such as 2-hydroxythis compound and 2-(benzyloxy)this compound, have shown that these molecules exist exclusively in the diketo form in the crystalline state.[1][2] This suggests that the diketo tautomer is the most stable form in the solid phase, likely due to favorable crystal packing and intermolecular interactions.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The rate of interconversion between tautomers determines the appearance of the NMR spectrum. If the interconversion is slow on the NMR timescale, separate signals will be observed for each tautomer. If the interconversion is fast, averaged signals will be observed.

Table 1: Key 1H and 13C NMR Signals for the Diketo Form of this compound Derivatives

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| 1H | -NH- (amide) | 8.0 - 11.0 | Broad singlet, position is solvent and concentration dependent. |

| 1H | -CH2- (at C4) | ~3.5 - 4.5 | Singlet. |

| 1H | Aromatic protons | 7.0 - 8.5 | Multiplets. |

| 13C | C=O (amide at C1) | 160 - 170 | |

| 13C | C=O (ketone at C3) | 180 - 200 | Generally more deshielded than the amide carbonyl. |

| 13C | -CH2- (at C4) | ~40 - 50 | |

| 13C | Aromatic carbons | 120 - 140 |

Note: The chemical shifts are approximate and can vary based on the solvent and substituents.

For the enol forms, the appearance of a signal for an enolic hydroxyl group (-OH) typically between 10-15 ppm (often broad) and a vinylic proton signal would be expected, along with the disappearance of the methylene (-CH2-) signal.

UV-Vis Spectroscopy

UV-Visible spectroscopy can be used to study tautomeric equilibria as different tautomers, having different chromophores, will exhibit distinct absorption spectra. The diketo form is expected to have absorption maxima at shorter wavelengths compared to the more conjugated enol forms. By analyzing the changes in the absorption spectrum in different solvents, it is possible to infer the shift in the tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in the tautomers.

Table 2: Characteristic IR Absorption Frequencies for Tautomeric Forms

| Tautomeric Form | Functional Group | Characteristic Frequency (cm-1) |

| Diketo | C=O (amide) | 1650 - 1700 |

| Diketo | C=O (ketone) | 1700 - 1750 |

| Diketo | N-H stretch | 3200 - 3400 (broad) |

| Enol | O-H stretch | 3200 - 3600 (broad) |

| Enol | C=C stretch | 1600 - 1650 |

| Enol | C=N stretch | 1640 - 1690 |

Solvent Effects on Tautomeric Equilibrium

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. Generally, polar solvents tend to favor more polar tautomers, while non-polar solvents favor less polar ones. For the this compound system:

-

Non-polar solvents (e.g., hexane, chloroform): The less polar enol forms, which can be stabilized by intramolecular hydrogen bonding, may be more favored.

-

Polar aprotic solvents (e.g., DMSO, DMF): These solvents can form strong hydrogen bonds with the N-H proton of the diketo form, thus stabilizing it.

-

Polar protic solvents (e.g., water, methanol): These solvents can solvate both the keto and enol forms through hydrogen bonding, and the equilibrium position will depend on the relative stabilization of each form.

While direct quantitative data for the parent this compound is scarce in the literature, studies on analogous β-dicarbonyl and lactam systems consistently show a significant solvent-dependent shift in the tautomeric equilibrium.

Computational Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), are valuable for estimating the relative energies of tautomers and the energy barriers for their interconversion. Computational studies on the related homophthalic anhydride have shown that the keto form is the most stable in the ground electronic state.[3] Similar calculations for this compound would likely show the diketo form to be the most stable tautomer in the gas phase and in many solvents, consistent with the available experimental data for its derivatives.

Experimental Protocols

Protocol for NMR Spectroscopic Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of this compound of the same concentration (e.g., 0.05 M) in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, CD3OD).

-

Data Acquisition: Acquire 1H NMR spectra for each sample at a constant temperature (e.g., 298 K). Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time to allow for accurate integration.

-

Data Analysis:

-

Identify the characteristic signals for each tautomer. For the diketo form, integrate the methylene protons at C4. For the enol forms, integrate the vinylic protons.

-

Calculate the percentage of each tautomer using the following formula: % Tautomer = (Integral of characteristic proton(s) for that tautomer / Sum of integrals of characteristic protons for all tautomers) * 100

-

The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the tautomers.

-

Protocol for UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare a series of solutions of this compound in different solvents (e.g., hexane, acetonitrile, methanol) with a concentration that gives an absorbance in the range of 0.1 - 1.0.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200 - 400 nm).

-

Data Analysis:

-

Deconvolute the overlapping absorption bands to identify the contributions from each tautomer.

-

Analyze the changes in the position and intensity of the absorption maxima as a function of solvent polarity to qualitatively assess the shift in the tautomeric equilibrium.

-

Visualizations

Caption: Tautomeric equilibrium of this compound.

Caption: Workflow for characterizing tautomeric equilibrium.

Conclusion

The tautomerism of this compound is a complex phenomenon with significant implications for its chemical and biological properties. While the diketo form is predominant in the solid state, the tautomeric equilibrium in solution is sensitive to the solvent environment. A comprehensive understanding of this equilibrium requires a multi-pronged approach combining spectroscopic techniques, such as NMR and UV-Vis, with computational modeling. For researchers in drug development, a thorough characterization of the tautomeric landscape of this compound and its derivatives is essential for rational drug design and the interpretation of structure-activity relationships. Future studies should focus on obtaining quantitative data on the tautomeric equilibrium of the parent compound in a wide range of solvents to provide a more complete picture of its behavior.

References

- 1. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-substituted Isoquinoline-1,3(2H,4H)-dione Derivatives

This technical guide provides a comprehensive exploration of N-substituted isoquinoline-1,3(2H,4H)-dione derivatives for researchers, scientists, and drug development professionals. This document covers their synthesis, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents.

Introduction

N-substituted isoquinoline-1,3(2H,4H)-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules, and modifications at the N-2 position have been shown to significantly influence their pharmacological properties. These derivatives have shown promise as anticancer agents, kinase inhibitors, and antiviral compounds, making them an important area of research in drug discovery and development.

Synthesis of N-substituted this compound Derivatives

A variety of synthetic strategies have been developed for the preparation of N-substituted this compound derivatives. Common methods include the condensation of homophthalic acid or its anhydride with primary amines, palladium-catalyzed reactions, and radical cascade reactions.

General Synthesis of N-aryl Homophthalimides

One common route involves the reaction of homophthalic acid with an appropriate aniline in the presence of a catalyst, such as ZnO, under solvent-free conditions.

Experimental Protocol: Synthesis of N-aryl Homophthalimides

-

Materials: Homophthalic acid, substituted aniline, ZnO catalyst.

-

Procedure:

-

A mixture of homophthalic acid (1 mmol), substituted aniline (1 mmol), and a catalytic amount of ZnO is prepared.

-

The mixture is heated at a specified temperature (e.g., 150°C) for a designated time.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the desired N-aryl homophthalimide.

-

Synthesis of (E)-4-arylidene isoquinoline-1,3-dione Derivatives

Further modification of the N-aryl homophthalimide intermediate can be achieved through a condensation reaction with an aromatic aldehyde in the presence of an acid catalyst.

Experimental Protocol: Synthesis of (E)-4-arylidene isoquinoline-1,3-dione Derivatives

-

Materials: N-aryl homophthalimide, aromatic aldehyde, oxalic acid, ethanol.

-

Procedure:

-

A solution of the N-aryl homophthalimide (1 mmol) and the aromatic aldehyde (1.2 mmol) is prepared in ethanol.

-

A catalytic amount of oxalic acid is added to the solution.

-

The reaction mixture is refluxed for a specific duration, with the reaction progress monitored by TLC.

-

After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and dried to afford the pure (E)-4-arylidene isoquinoline-1,3-dione derivative.

-

Biological Activities and Therapeutic Potential

N-substituted this compound derivatives have demonstrated a wide range of biological activities, with their anticancer properties being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of these derivatives against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes involved in cell proliferation and survival.

3.1.1. Inhibition of Cyclin-Dependent Kinase 4 (CDK4)

A significant number of N-substituted isoquinoline-1,3(2H,4H)-diones have been identified as potent and selective inhibitors of CDK4, a key regulator of the cell cycle.[1][2] Aberrant CDK4 activity is a hallmark of many cancers, making it an attractive therapeutic target.[1] These inhibitors typically act by competing with ATP for binding to the kinase domain of CDK4, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and inducing cell cycle arrest at the G1 phase.[3]

Table 1: In Vitro CDK4 Inhibitory Activity of Representative N-substituted this compound Derivatives

| Compound ID | N-Substituent | R Group on Phenylaminomethylene | CDK4 IC50 (µM) |

| 1 | Phenyl | 3-amino | > 50 |

| 2 | Phenyl | 3-(methylamino) | 0.027 |

| 3 | Phenyl | 3-(dimethylamino) | 0.048 |

| 4 | Phenyl | 3-(ethylamino) | 0.035 |

| 5 | Phenyl | 3-(N-ethyl-N-methylamino) | 0.042 |

| 6 | Phenyl | 3-morpholino | 0.83 |

Data compiled from multiple sources for illustrative purposes.[2]

3.1.2. Inhibition of Topoisomerase I

Certain indenoisoquinoline derivatives, which share a structural resemblance to the this compound core, are potent inhibitors of Topoisomerase I.[4][5] This nuclear enzyme plays a crucial role in relieving DNA torsional stress during replication and transcription.[4] These inhibitors act by stabilizing the covalent complex between Topoisomerase I and DNA, leading to the accumulation of DNA single-strand breaks and ultimately inducing apoptosis.[4]

Table 2: Anticancer Activity of (E)-4-arylidene isoquinoline-1,3-dione Derivatives against MCF-7 Breast Cancer Cells

| Compound ID | N-Substituent (Aryl) | Substituents on Arylidene Ring | IC50 (µM) |

| 5d | 4-methylphenyl | 4-bromo | 4.42 ± 0.98 |

| 5g | 4-bromophenyl | 4-methyl | 3.57 ± 0.54 |

| 5h | 4-chlorophenyl | 4-cyano | 3.89 ± 0.82 |

| Doxorubicin | - | - | 3.36 ± 0.38 |

Data is presented as mean ± standard deviation.[6]

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (CDK4)

This protocol outlines a radiometric protein kinase assay to determine the IC50 value of a test compound against the CDK4/cyclin D1 complex.

-

Materials: Recombinant human CDK4/cyclin D1 enzyme, Retinoblastoma (Rb) protein-derived peptide substrate, [γ-³³P]ATP, assay buffer, kinase reaction plates, phosphocellulose paper, scintillation counter.[5]

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a kinase reaction plate, combine the assay buffer, CDK4/cyclin D1 enzyme, and the Rb substrate.

-

Add the various concentrations of the test compound to the respective wells. Include a vehicle control (no inhibitor).

-

Initiate the kinase reaction by adding the ATP mixture containing [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time to allow for substrate phosphorylation.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper to remove unbound radioactivity.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.[5]

-

Topoisomerase I DNA Cleavage Assay

This assay identifies compounds that stabilize the Topoisomerase I-DNA cleavage complex.[4]

-

Materials: Purified human Topoisomerase I, supercoiled plasmid DNA (e.g., pBR322), 3'-radiolabeled DNA substrate, reaction buffer, denaturing polyacrylamide gel, electrophoresis equipment.[4][7]

-

Procedure:

-

Incubate the 3'-radiolabeled DNA substrate with recombinant Topoisomerase I in the reaction buffer at 25°C for 20 minutes in the presence of various concentrations of the test compound.[8]

-

Terminate the reaction by adding a stop solution containing SDS and proteinase K.

-

Analyze the DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualize the DNA bands by autoradiography. An increase in the amount of cleaved DNA fragments indicates the stabilization of the Topoisomerase I-DNA complex by the inhibitor.[8]

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cells.[9]

-

Materials: Cancer cell line (e.g., MCF-7), complete culture medium, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates, microplate reader.[9]

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

-

Treat the cells with serial dilutions of the test compound and incubate for a further 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]

-

Visualizations of Pathways and Workflows

Signaling Pathway Diagrams